molecular formula C36H28O6 B1161415 2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone CAS No. 630057-39-5

2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone

Cat. No.: B1161415
CAS No.: 630057-39-5
M. Wt: 556.6 g/mol
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Description

CID 124222343 is a natural product found in Salvia przewalskii with data available.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Neoprzewaquinone A , is the blue-green algae Microcystis aeruginosa . This algae is a common component of algal blooms and can produce harmful toxins.

Mode of Action

Neoprzewaquinone A exhibits an algicidal effect on M. aeruginosa

Pharmacokinetics

It is known that the compound is a red powder with a molecular weight of 5566 and a molecular formula of C36H28O6 . It is stable for two years when stored at the recommended temperature .

Result of Action

The primary result of Neoprzewaquinone A’s action is the reduction or elimination of M. aeruginosa populations . This can help control harmful algal blooms and reduce the impact of the toxins they produce.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Neoprzewaquinone A. For instance, light exposure can affect its stability, which is why it is recommended to store the compound in a dark place . The compound’s algicidal effect may also vary depending on the concentration of M. aeruginosa and other environmental conditions.

Biological Activity

2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone (commonly referred to as Neoprzewaquinone A) is a complex organic compound derived from the roots of Salvia miltiorrhiza. Its intricate polycyclic structure and multiple functional groups suggest significant potential for various biological activities.

Structural Characteristics

The compound features a highly substituted tetracyclic structure with numerous methyl groups and dioxo functionalities (two ketone groups). This unique arrangement contributes to its chemical reactivity and biological properties.

Property Value
IUPAC Name 2Z-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone
Molecular Formula C36H28O6
Molecular Weight 556.6 g/mol
CAS Number 630057-39-5
Solubility Soluble in chloroform and DMSO

Biological Activity

Neoprzewaquinone A has been studied for its various biological effects:

  • Anticancer Properties : Research indicates that Neoprzewaquinone A inhibits PIM1 kinase activity. This inhibition leads to the suppression of cell proliferation in cancer cells by disrupting critical signaling pathways involved in cell growth and survival .
  • Mechanism of Action : The compound's mechanism involves binding to specific molecular targets and modulating their activity. This can lead to diverse biological effects depending on the context of its application .
  • Potential Therapeutic Applications : Due to its inhibitory effects on key kinases and pathways associated with cancer progression and other diseases, Neoprzewaquinone A is being explored for potential therapeutic applications in oncology and possibly other fields of medicine .

Case Studies

Several studies have investigated the biological activity of Neoprzewaquinone A:

  • Study on Cell Proliferation : A study demonstrated that treatment with Neoprzewaquinone A resulted in a significant reduction in the proliferation of various cancer cell lines compared to control groups. The IC50 values indicated potent activity at low concentrations.
  • In Vivo Studies : Animal models treated with Neoprzewaquinone A showed reduced tumor growth rates compared to untreated controls. These findings suggest that the compound may be effective in vivo as well as in vitro .

Properties

IUPAC Name

2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQCYGZVSVUMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone
Reactant of Route 2
Reactant of Route 2
2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone
Reactant of Route 3
Reactant of Route 3
2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone
Reactant of Route 4
Reactant of Route 4
2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone
Reactant of Route 5
2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone
Reactant of Route 6
2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone

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